molecular formula C15H12F2N6O B2832358 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-78-2

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2832358
CAS No.: 951516-78-2
M. Wt: 330.299
InChI Key: MVVOMKWBQPFXPC-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Urea Formation: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-difluorophenyl)-3-(methyl)urea: Lacks the tetrazole ring, which may result in different chemical and biological properties.

    1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)thiourea: Contains a thiourea group instead of a urea group, potentially altering its reactivity and applications.

Uniqueness

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the difluorophenyl group and the tetrazole ring, which confer distinct chemical properties and potential applications. The combination of these functional groups may enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-11-7-4-8-12(17)14(11)19-15(24)18-9-13-20-21-22-23(13)10-5-2-1-3-6-10/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVOMKWBQPFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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